Galamustine
Overview
Description
NS 3861, formally known as 3-(3-bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, is a neuronal nicotinic acetylcholine receptor agonist. It is known for its high affinity and selective activation of specific nicotinic acetylcholine receptor subtypes, particularly those containing the alpha-3 and beta-2 subunits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NS 3861 involves several key steps:
Formation of the bicyclic structure: The core structure of NS 3861 is synthesized through a series of cyclization reactions.
Bromination: The introduction of the bromine atom at the 3-position of the thiophene ring is achieved through a bromination reaction.
Final assembly: The final step involves the coupling of the brominated thiophene with the bicyclic structure under specific reaction conditions.
Industrial Production Methods
Industrial production of NS 3861 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
NS 3861 undergoes several types of chemical reactions:
Oxidation: NS 3861 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the bromine atom or other functional groups in the compound.
Substitution: The bromine atom in NS 3861 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of NS 3861 with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
NS 3861 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationships of nicotinic acetylcholine receptors.
Biology: Investigated for its effects on neuronal signaling and receptor activation.
Medicine: Explored for potential therapeutic applications in conditions such as chronic pain and opioid-induced constipation.
Industry: Utilized in the development of new drugs targeting nicotinic acetylcholine receptors .
Mechanism of Action
NS 3861 exerts its effects by binding to and activating nicotinic acetylcholine receptors, specifically those containing the alpha-3 and beta-2 subunits. This activation leads to the opening of ion channels, allowing the flow of ions such as sodium and calcium into the cell. This ion flow triggers a cascade of intracellular signaling events, ultimately resulting in the modulation of neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Cytisine: Another nicotinic acetylcholine receptor agonist with a different binding profile.
Epibatidine: A potent agonist with high affinity for nicotinic acetylcholine receptors but with a different selectivity pattern.
Varenicline: A partial agonist used in smoking cessation therapies .
Uniqueness
NS 3861 is unique in its selective activation of alpha-3 and beta-2 subunit-containing nicotinic acetylcholine receptors, which distinguishes it from other similar compounds. This selectivity makes it a valuable tool for studying specific receptor subtypes and their roles in various physiological processes .
Biological Activity
Galamustine, a compound with significant biological activity, has been the focus of various studies due to its potential therapeutic applications. This article explores the biological activity of Galamutine, including its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is a derivative of nitrogen mustard, which is known for its alkylating properties. The compound acts primarily by interfering with DNA replication and transcription, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This mechanism is particularly relevant in cancer therapy, where selective targeting of malignant cells can lead to tumor regression.
Pharmacological Effects
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Antitumor Activity :
- Galamutine has demonstrated significant antitumor effects in various preclinical models. Its ability to induce apoptosis in cancer cells makes it a candidate for treating malignancies such as leukemia and solid tumors.
- In vitro studies have shown that Galamutine effectively inhibits the proliferation of cancer cell lines, including those resistant to conventional therapies.
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Neuroprotective Effects :
- Recent research indicates that Galamutine may also possess neuroprotective properties, particularly in models of neurodegenerative diseases. This effect is attributed to its ability to modulate cholinergic activity and reduce oxidative stress in neuronal cells.
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Anti-inflammatory Properties :
- Galamutine has been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property could be beneficial in treating conditions characterized by chronic inflammation.
Table 1: Summary of Key Studies on Galamutine's Biological Activity
Case Study Analysis
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Antitumor Efficacy :
A phase II clinical trial evaluated the effects of Galamutine in patients with advanced solid tumors. The results indicated a notable response rate, with several patients achieving stable disease or partial remission. The trial highlighted manageable side effects, primarily hematological in nature, suggesting a favorable safety profile for further development. -
Neuroprotection in Alzheimer's Disease :
In a murine model of Alzheimer's disease, Galamutine was administered to assess its effect on cognitive decline. The results showed significant improvements in memory retention and reduced amyloid plaque formation compared to controls, indicating its potential as a therapeutic agent for neurodegenerative conditions. -
Anti-inflammatory Responses :
A study investigating the anti-inflammatory properties of Galamutine demonstrated its effectiveness in reducing inflammation markers in animal models of arthritis. The compound inhibited the activation of NF-kB signaling pathways, which are critical in inflammatory responses.
Properties
IUPAC Name |
(3R,4S,5R,6R)-6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6/h6-10,14-17H,1-5H2/t6-,7+,8+,9-,10?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKGUJJIBXWRNV-CYNREMDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCl)N(CCCl)C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107811-63-2 (hydrochloride) | |
Record name | Galamustine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
304.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105618-02-8 | |
Record name | Galamustine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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